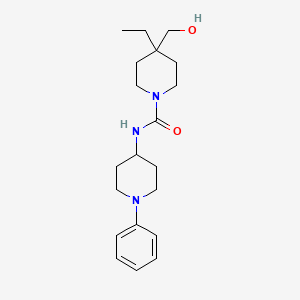![molecular formula C18H23N3O2 B6637314 [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B6637314.png)
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone is a chemical compound that has shown promise in scientific research applications. It is a piperidine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines and has been shown to have antioxidant properties. It has also been found to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in vitro and in vivo. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone in lab experiments is its anti-inflammatory and antioxidant properties. This makes it useful for studying the role of inflammation and oxidative stress in various diseases. Another advantage is its potential use in the treatment of neurodegenerative diseases and cancer.
One limitation of using [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone in lab experiments is the lack of understanding of its mechanism of action. This makes it difficult to fully understand its effects on various biological processes. Additionally, its potential use in the treatment of diseases has not been fully explored and more research is needed to determine its safety and efficacy.
Orientations Futures
For [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone include further studies on its mechanism of action and its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, studies on its safety and efficacy in humans are needed. Other future directions include exploring its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
Méthodes De Synthèse
The synthesis of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone has been achieved using various methods. One method involves the reaction of 4-phenyl-1H-imidazole-3-carboxylic acid with 4-(chloromethyl)-4-ethylpiperidine hydrochloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-(chloromethyl)-4-ethylpiperidine hydrochloride with 3-phenylimidazole-4-carboxylic acid in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone has shown promise in scientific research applications. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of cancer.
Propriétés
IUPAC Name |
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-18(13-22)8-10-20(11-9-18)17(23)16-12-19-14-21(16)15-6-4-3-5-7-15/h3-7,12,14,22H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKZWJGNAKAZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C2=CN=CN2C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)
![4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6637253.png)

![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637266.png)
![[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637273.png)
![4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide](/img/structure/B6637279.png)
![1-[3-[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-3,4-dihydroquinolin-2-one](/img/structure/B6637289.png)
![(2-Cyclobutyloxypyridin-4-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637295.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone](/img/structure/B6637302.png)
![1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B6637308.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone](/img/structure/B6637325.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B6637332.png)